4-Amino-benzooxazole-2-carboxylic acid methyl ester
Description
4-Amino-benzooxazole-2-carboxylic acid methyl ester is a heterocyclic aromatic compound featuring a benzooxazole core substituted with an amino group at position 4 and a methyl ester at position 2. Synonyms include "4-Aminobenzoic acid methyl ester" (though this name may cause confusion with non-heterocyclic analogs) and "4-Carbomethoxylaniline" . The compound has been listed as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .
Properties
IUPAC Name |
methyl 4-amino-1,3-benzoxazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-13-9(12)8-11-7-5(10)3-2-4-6(7)14-8/h2-4H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODJCWKZCJPUDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC=C2O1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801278393 | |
| Record name | Methyl 4-amino-2-benzoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801278393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187930-27-3 | |
| Record name | Methyl 4-amino-2-benzoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-amino-2-benzoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801278393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-benzooxazole-2-carboxylic acid methyl ester typically involves the reaction of 2-aminophenol with methyl chloroformate under basic conditions to form the benzooxazole ring. The amino group is introduced through a subsequent reaction with ammonia or an amine derivative .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid methyl ester group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzooxazole derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of benzoxazole derivatives, including "4-Amino-benzooxazole-2-carboxylic acid methyl ester":
General Applications of Benzoxazole Derivatives
- Anti-Allergy Agents : Esters of benzoxazole-2-carboxylic acid can act as anti-allergy agents by inhibiting mediator release. They are orally active and inhibit histamine release from passively sensitized rat mast cells .
- Therapeutic Dosage Forms : Conjugates of benzoxazole derivatives with pharmaceutically acceptable amino acids and glucuronic acid are useful in formulating therapeutic dosage forms .
- Anti-inflammatory Activity : Certain 2-alogenatedphenylbenzoxazole-5-carboxylic acids and their methyl esters have been screened for anti-inflammatory activity . For instance, 2-(3-Chlorophenyl)benzoxaole-5-carboxylic acid exhibited anti-inflammatory activity comparable to ibuprofen .
- Cytotoxic Activity : Some benzoxazole derivatives demonstrate cytotoxic activity against cancer cell lines. For example, 2-(4-Chlorophenyl)benzoxaole-5-carboxylic acid showed cytotoxic activity against human prostate carcinoma epithelial cell lines, even better than doxorubicin .
- Enzyme Inhibition : Benzothiazoles, which are structurally related to benzoxazoles, can act as inhibitors of several enzymes .
- Other Applications : Benzothiazoles have shown potential in treating conditions like atherosclerosis, insomnia, and epilepsy; they also function as LTD4 receptor antagonists, antiparasitics, photosensitizers, calcium channel antagonists, and imaging agents for Aβ plaques in cerebral amyloid angiopathy .
This compound
Mechanism of Action
The mechanism of action of 4-Amino-benzooxazole-2-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the benzooxazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Methyl 2-Aminothiazole-4-carboxylate
Structural Similarities :
- Contains a thiazole ring (a sulfur-containing heterocycle) with an amino group at position 2 and a methyl ester at position 4. Key Differences:
- The benzooxazole ring in the target compound incorporates an oxygen atom and fused benzene ring, enhancing aromaticity compared to the simpler thiazole system.
Applications : - Used in medicinal chemistry for amide bond formation, as seen in the synthesis of thiazole-carboxylic acid derivatives coupled with glycine methyl ester or substituted anilines .
Research Findings : - Demonstrated higher reactivity in EDC/HOBt-mediated coupling reactions compared to benzooxazole derivatives, possibly due to reduced steric hindrance .
Sandaracopimaric Acid Methyl Ester
Structural Similarities :
- Shares the methyl ester functional group but is a diterpene derivative with a complex tricyclic framework .


Key Differences : - The diterpene backbone confers lipophilicity, making it suitable for resin and polymer applications, unlike the aromatic benzooxazole core.
Applications : - Isolated from plant resins (e.g., Austrocedrus chilensis) and studied for its role in plant defense mechanisms .
Palmitic Acid Methyl Ester and Other Fatty Acid Methyl Esters (FAMEs)
Structural Similarities :
- All contain a methyl ester group.
Key Differences : - FAMEs are aliphatic, long-chain esters, whereas the target compound is aromatic and heterocyclic.
Applications : - FAMEs are widely used in biofuels, GC-MS analysis standards, and lipid metabolism studies .


Research Findings : - FAMEs exhibit higher thermal stability than aromatic esters due to their saturated aliphatic chains .
Kresoxim-methyl
Structural Similarities :
- Contains a methyl ester and aromatic benzene ring.
Key Differences : - Features a methoxyimino group and phenoxy side chain, making it a fungicide rather than a heterocyclic intermediate. Applications:
- Used agriculturally to control powdery mildew and rust fungi .
Data Table: Key Features of Compared Compounds
Biological Activity
4-Amino-benzooxazole-2-carboxylic acid methyl ester (CAS No. 1187930-27-3) is a heterocyclic compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a benzooxazole structure, characterized by the presence of an amino group and a carboxylic acid methyl ester functional group. Its molecular formula is C10H10N2O3, with a molecular weight of approximately 192.17 g/mol. It typically appears as a grey solid with purity levels around 96% in commercial preparations.
Synthesis Methods
Various methods exist for synthesizing this compound, which can influence yield and efficiency:
- Condensation Reactions : Utilizing appropriate reagents to form the benzooxazole ring.
- Esterification : Converting the carboxylic acid to its methyl ester form through methanolysis.
- Reduction Reactions : Modifying the amino group to enhance biological activity.
These synthetic routes are crucial for producing derivatives with specific biological activities.
Antimicrobial Properties
Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties, particularly against Gram-positive bacteria like Bacillus subtilis and fungi such as Candida albicans. The structure–activity relationship (SAR) suggests that modifications in the benzooxazole moiety can enhance antibacterial efficacy .
Anticancer Activity
Research has shown that benzoxazole derivatives, including this compound, possess cytotoxic effects on various cancer cell lines. Notably, studies reveal selective toxicity towards cancer cells compared to normal cells, making them promising candidates for anticancer drug development. For instance, compounds have demonstrated effectiveness against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells .
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or microbial resistance.
- Receptor Modulation : It could modulate receptor activities related to cell signaling pathways that govern proliferation and apoptosis in cancer cells .
Study on Antimicrobial Activity
In a screening of benzoxazole derivatives, it was found that while the overall antibacterial potential was moderate, certain derivatives showed selective activity against B. subtilis and antifungal properties against C. albicans. The study emphasized the importance of structural modifications in enhancing biological activity .
Study on Anticancer Activity
A study conducted on various benzoxazole derivatives indicated that several compounds exhibited significant cytotoxicity against multiple cancer cell lines. The research established a clear structure–activity relationship, identifying key substituents that enhance anticancer properties while minimizing toxicity to normal cells .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 2-Aminobenzoxazole | C7H6N2O | Exhibits antimicrobial activity |
| Benzoxazole | C7H5NO | Known for use in dyes and pharmaceuticals |
| 6-Methylbenzo[d]oxazole | C9H9N3O | Displays potential anti-cancer properties |
This table highlights the diversity within the benzooxazole family while underscoring the unique attributes of this compound.
Q & A
Q. What are the standard synthetic protocols for preparing 4-Amino-benzooxazole-2-carboxylic acid methyl ester?
- Methodological Answer : The synthesis typically involves esterification or nucleophilic substitution. For example, alkaline hydrolysis of methyl esters under controlled conditions (e.g., refluxing with sodium hydroxide) can yield carboxylic acid derivatives, as demonstrated in analogous benzothiazine systems . Purification via column chromatography (e.g., EtOAc/hexane gradients) is commonly employed, followed by characterization using NMR and IR spectroscopy to confirm ester functionality and amine group integrity .
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming the benzooxazole core, methyl ester group, and amino substitution pattern. Key signals include ester carbonyl (δ ~165-170 ppm in C) and aromatic protons (δ ~6.5-8.0 ppm in H) .
- IR Spectroscopy : Absorbances for ester C=O (~1700 cm) and amine N-H (~3300 cm) validate functional groups.
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., calculated vs. observed [M+H]) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer :
- Enzyme Inhibition Studies : The benzooxazole scaffold is explored for targeting kinases or proteases. For example, analogs like benzothiazole derivatives show anticancer activity via enzyme inhibition .
- Prodrug Development : The methyl ester group can enhance bioavailability, enabling hydrolysis to active carboxylic acids in vivo. Such strategies are validated in related compounds .
Advanced Research Questions
Q. How can factorial design optimize the synthesis conditions of this compound?
- Methodological Answer :
- Variable Selection : Key factors include reaction temperature, catalyst concentration, and solvent polarity. A 2 factorial design (8 experiments) efficiently tests interactions.
- Example Matrix :
| Run | Temp (°C) | Catalyst (mol%) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 80 | 5 | EtOH | 65 |
| 2 | 100 | 5 | DMF | 78 |
- Analysis : Response surface methodology identifies optimal conditions (e.g., 100°C in DMF with 5 mol% catalyst maximizes yield) .
Q. What strategies resolve contradictions between experimental spectral data and theoretical predictions?
- Methodological Answer :
- Comparative Analysis : Use computational tools (e.g., DFT calculations) to simulate NMR shifts or IR spectra. Discrepancies in aromatic proton shifts may indicate unexpected tautomerism or steric effects.
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for benzothiazine analogs .
- Replicate Under Controlled Conditions : Ensure reaction purity (e.g., via TLC/HPLC) to rule out byproducts affecting spectral data .
Q. What are the critical considerations in designing hydrolysis experiments to derivatize the methyl ester into its carboxylic acid?
- Methodological Answer :
- Reagent Selection : Alkaline hydrolysis (NaOH) vs. enzymatic methods. For example, prolonged reflux with NaOH may decarboxylate sensitive analogs, necessitating shorter reaction times .
- pH Control : Acidification to pH ~3-4 precipitates the carboxylic acid. Monitor via titration to avoid over-acidification, which can degrade the product.
- Byproduct Mitigation : Use scavengers (e.g., activated carbon) to remove impurities during filtration .
Data Contradiction Analysis Example
- Scenario : Conflicting yields reported for ester hydrolysis (40% vs. 75%).
- Resolution :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




